(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule that features a diverse array of functional groups, including furan, methoxyphenyl, and dichlorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,5-dichlorobenzoyl chloride and an appropriate catalyst.
Formation of the Pyrrol-2-One Ring: The pyrrol-2-one ring can be formed via a cyclization reaction involving an amine and a carbonyl compound.
Final Assembly: The final step involves the condensation of the furan and pyrrol-2-one intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrol-2-one ring, converting it to a hydroxyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated pyrrol-2-one derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For example, the furan ring can participate in π-π stacking interactions, while the methoxyphenyl group can form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- **(3E)-3-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
- **(3E)-3-{[5-(2,6-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of (3E)-3-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications where precise molecular interactions are required.
Properties
Molecular Formula |
C28H19Cl2NO3 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(3E)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-(2-methoxyphenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C28H19Cl2NO3/c1-33-27-10-6-5-9-24(27)31-25(18-7-3-2-4-8-18)16-19(28(31)32)15-21-12-14-26(34-21)22-17-20(29)11-13-23(22)30/h2-17H,1H3/b19-15+ |
InChI Key |
SZTQJMROVGFZJD-XDJHFCHBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C2=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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